(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine
CAS No.: 1178640-57-7
Cat. No.: VC7195978
Molecular Formula: C13H21NO3
Molecular Weight: 239.315
* For research use only. Not for human or veterinary use.
![(2,2-Dimethoxyethyl)[(4-ethoxyphenyl)methyl]amine - 1178640-57-7](/images/structure/VC7195978.png)
Specification
CAS No. | 1178640-57-7 |
---|---|
Molecular Formula | C13H21NO3 |
Molecular Weight | 239.315 |
IUPAC Name | N-[(4-ethoxyphenyl)methyl]-2,2-dimethoxyethanamine |
Standard InChI | InChI=1S/C13H21NO3/c1-4-17-12-7-5-11(6-8-12)9-14-10-13(15-2)16-3/h5-8,13-14H,4,9-10H2,1-3H3 |
Standard InChI Key | ZBANIMRVIZIGRZ-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)CNCC(OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Synonyms
The IUPAC name for this compound is N-(4-ethoxybenzyl)-2,2-dimethoxyethanamine . Alternative designations include Benzenemethanamine, N-(2,2-dimethoxyethyl)-4-ethoxy- and N-[(4-Ethoxyphenyl)methyl]-2,2-dimethoxyethanamine . Its CAS registry number, 1178640-57-7, provides a unique identifier for regulatory and commercial purposes .
Molecular Formula and Weight
The molecular formula reflects 13 carbon atoms, 21 hydrogens, one nitrogen, and three oxygen atoms. The exact mass is calculated as 239.31 g/mol , consistent with high-resolution mass spectrometry data.
Structural Analysis
The compound features:
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A 4-ethoxybenzyl group () attached to the amine nitrogen.
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A 2,2-dimethoxyethyl moiety () providing steric and electronic modulation.
The ethoxy group on the aromatic ring enhances lipophilicity, while the dimethoxyethyl chain introduces conformational flexibility. The nitrogen’s lone pair remains available for coordination or protonation, influencing reactivity .
Synthesis and Manufacturing
Reductive Amination
A plausible route involves the reaction of 4-ethoxybenzaldehyde with 2,2-dimethoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride () . This method leverages the formation of an imine intermediate, followed by reduction to the secondary amine.
Alkylation of Primary Amines
Alternative strategies may employ the alkylation of 2,2-dimethoxyethylamine with 4-ethoxybenzyl chloride under basic conditions. Catalytic systems, such as cesium carbonate () in methanol, have been reported for similar tertiary amine syntheses .
Physicochemical Properties
Physical State and Solubility
The compound is a liquid at room temperature , with a predicted density of . Its lipophilic nature, indicated by a calculated logP of 1.97 , suggests solubility in organic solvents such as methanol, ethyl acetate, and dichloromethane.
Thermal Stability
The boiling point is estimated at 317.8 \pm 32.0 \, ^\circ\text{C} , requiring high-temperature distillation or vacuum processing for purification.
Spectroscopic Data
While experimental and NMR spectra are unavailable, predicted signals include:
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Aromatic protons: δ 6.8–7.2 ppm (multiplet, 4H, Ar-H).
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Ethoxy group: δ 1.4 ppm (triplet, 3H, ), δ 4.0 ppm (quartet, 2H, ).
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Dimethoxyethyl chain: δ 3.3–3.5 ppm (singlets, 6H, ), δ 2.7–3.0 ppm (multiplet, 4H, ) .
Applications in Organic Synthesis
Intermediate for Heterocycle Formation
The compound’s dimethoxyethyl group serves as a masked aldehyde, enabling cyclization reactions under acidic conditions. For instance, treatment with may deprotect the acetal to generate an aldehyde, which can intramolecularly react with the amine to form isoquinoline or indole derivatives .
Pharmaceutical Relevance
Although direct pharmacological data are absent, structurally similar NBOMe compounds (e.g., 25I-NBOMe) demonstrate potent serotonin receptor agonism . This suggests potential utility in medicinal chemistry for CNS-targeted drug discovery.
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